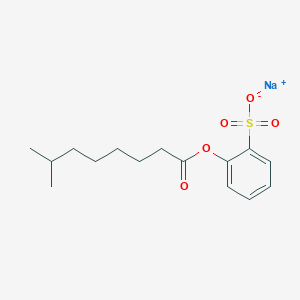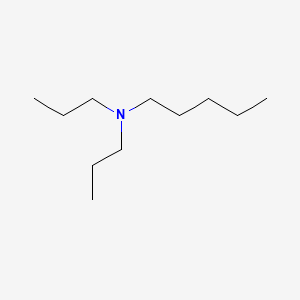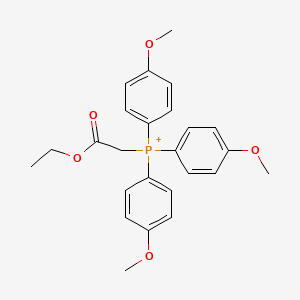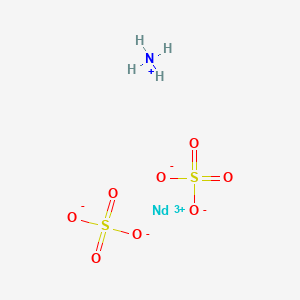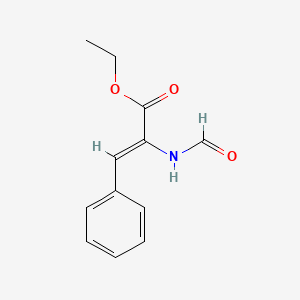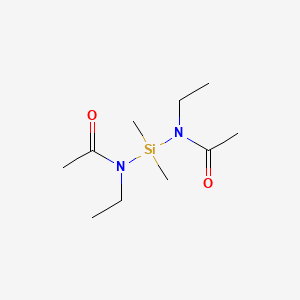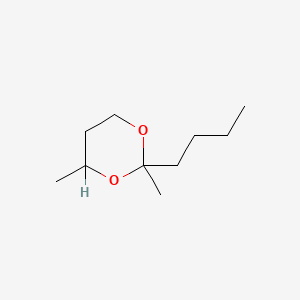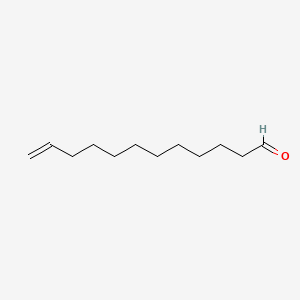
Dodec-11-en-1-al
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dodec-11-en-1-al: is an organic compound with the molecular formula C12H22O . It is an aldehyde with a long carbon chain and a double bond located at the 11th position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodec-11-en-1-al can be synthesized through several methods. One common approach involves the reduction of 11-dodecynoic acid to 11-dodecen-1-ol, followed by oxidation to yield this compound . Another method involves the reaction of 11-haloundecanoic acids with bases to form 1-hydroxyundecanoic acids, which are then esterified, oxidized, and reduced to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The process may include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Dodec-11-en-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dodecanoic acid.
Reduction: It can be reduced to form dodec-11-en-1-ol.
Substitution: It can undergo substitution reactions at the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Dodecanoic acid.
Reduction: Dodec-11-en-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Dodec-11-en-1-al is used as an intermediate in the synthesis of other organic compounds. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a model compound to study the behavior of aldehydes in biological systems. It is also used in the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. It is also used as a starting material for the synthesis of insect pheromones .
Mechanism of Action
The mechanism of action of dodec-11-en-1-al involves its interaction with specific molecular targets. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the structure and function of the target molecules, resulting in various biological effects.
Comparison with Similar Compounds
11-Dodecen-1-ol: An alcohol with a similar structure but with a hydroxyl group instead of an aldehyde group.
Dodecanoic acid: The fully oxidized form of dodec-11-en-1-al.
Tetradec-11-en-1-ol: A similar compound with a longer carbon chain.
Uniqueness: this compound is unique due to its specific structure, which includes a double bond at the 11th position and an aldehyde group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
51148-68-6 |
|---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-11-enal |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2,12H,1,3-11H2 |
InChI Key |
LRLMEXPRIMROMY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
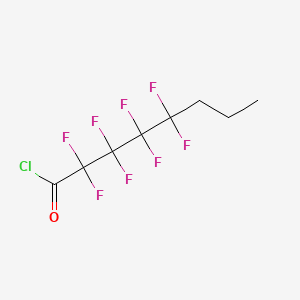
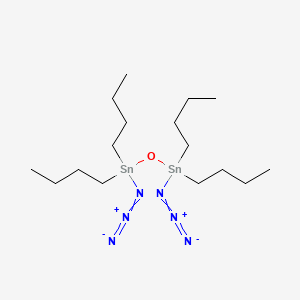
![(6-Bromoimidazo[1,2-a]pyrazin-2-yl)methanol](/img/structure/B12655611.png)
